molecular formula C7H5Br2F B1521859 2-Bromo-1-(bromomethyl)-3-fluorobenzene CAS No. 1184918-22-6

2-Bromo-1-(bromomethyl)-3-fluorobenzene

Cat. No. B1521859
M. Wt: 267.92 g/mol
InChI Key: ZJSRIMJDFLFPJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve halogenation reactions, which are common in organic chemistry. Halogenation is the replacement of one or more hydrogen atoms in an organic compound by a halogen (fluorine, chlorine, bromine or iodine). Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(bromomethyl)-3-fluorobenzene” would be based on the benzene ring, with the bromine and fluorine atoms and the bromomethyl group attached at the 1, 2, and 3 positions respectively. The exact spatial arrangement would depend on the specific synthesis conditions .


Chemical Reactions Analysis

As a halogenated aromatic compound, “2-Bromo-1-(bromomethyl)-3-fluorobenzene” could undergo various types of chemical reactions. These might include further halogenation reactions, substitution reactions (where another atom or group replaces one of the halogen atoms), or coupling reactions (where the compound reacts with another aromatic compound to form a larger molecule) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(bromomethyl)-3-fluorobenzene” would depend on its molecular structure. As a halogenated aromatic compound, it would likely be a relatively stable, non-polar molecule. It might have a relatively high boiling point and low solubility in water, due to the presence of the halogen atoms.

Scientific Research Applications

Synthesis Processes

2-Bromo-1-(bromomethyl)-3-fluorobenzene is utilized in various synthesis processes. For example, it is used in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, a compound synthesized from 3,4-dimethylbenzenamine through diazotization and bromination processes. The synthesis involves studying factors like raw material rate, reaction time, and temperature, demonstrating the chemical's role in developing efficient synthetic conditions and characterizing product structures (Guo Zhi-an, 2009).

Formation of Heterocycles

It contributes to the formation of heterocyclic compounds. For instance, the reaction of 1-fluoro-2-lithiobenzenes (derived from 1-bromo-2-fluorobenzenes) with 2-halobenzaldehydes leads to the formation of (2-fluorophenyl)(2-halophenyl)methanones. These methanones, when treated with benzenamines or arylmethanamines, efficiently yield 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones, showcasing its importance in the synthesis of complex organic structures (Kobayashi et al., 2013).

Coordination Chemistry

In coordination chemistry, 2-Bromo-1-(bromomethyl)-3-fluorobenzene plays a role in synthesizing fluorocarbons and their metal ion complexes. For example, its reaction with bis(trifluoroacetamides) yields fluorophane cryptands, which show significant shifts in (19)F NMR resonances upon the coordination of alkali and alkaline earth metal ions. This highlights its application in studying the interaction between metal ions and fluorinated macrocycles (Plenio et al., 1997).

Electrophilic Substitution

It is also used in electrophilic substitution reactions. For instance, variants of 2,4- and 2,6- difluorophenyltrimethylsilanes have been bromodesilylated to bromodifluorobenzenes using this compound. This demonstrates its utility in creating fluoroaromatic series and achieving unusually substituted fluoroarenes (Coe et al., 1998).

Palladium-Catalyzed Reactions

The compound is involved in palladium-catalyzed carbonylative reactions with various nucleophiles, leading to the formation of six-membered heterocycles. This application is essential for understanding carbonylation and nucleophilic substitution in organic chemistry (Chen et al., 2014).

Safety And Hazards

Like many halogenated organic compounds, “2-Bromo-1-(bromomethyl)-3-fluorobenzene” could potentially be hazardous. It might be harmful if swallowed, inhaled, or comes into contact with the skin. It could also pose environmental hazards, for example if it’s not disposed of properly .

Future Directions

The future directions for research on “2-Bromo-1-(bromomethyl)-3-fluorobenzene” would depend on its potential applications. If it has useful properties (for example, as a reagent in certain types of chemical reactions), then future research might focus on developing new synthesis methods, studying its reactivity, or exploring new applications .

properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSRIMJDFLFPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657707
Record name 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(bromomethyl)-3-fluorobenzene

CAS RN

1184918-22-6
Record name 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184918-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Buchman, EP Farney, SN Greszler… - The Journal of …, 2021 - ACS Publications
We report operationally facile methods for the synthesis of substituted dihydroisoquinolinones and tetrahydroisoquinolines from readily accessible o-bromobenzyl bromides and o-…
Number of citations: 1 pubs.acs.org

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